1-Boc-5-formylindoline
Overview
Description
1-Boc-5-formylindoline is a chemical compound with the CAS Number: 879887-32-8. It has a molecular weight of 247.29 and a linear formula of C14H17NO3 . It is typically stored in an inert atmosphere at 2-8°C .
Synthesis Analysis
The synthesis of 1-Boc-5-formylindoline is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis
The molecular structure of 1-Boc-5-formylindoline is represented by the linear formula C14H17NO3 . The average mass is 247.290 Da and the monoisotopic mass is 247.120850 Da .Chemical Reactions Analysis
The Boc group in 1-Boc-5-formylindoline is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .Physical And Chemical Properties Analysis
1-Boc-5-formylindoline is a solid at room temperature . The compound is typically stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Photorelease of Neuroactive Amino Acids
1-Boc-5-formylindoline derivatives have been utilized in the rapid release of neuroactive amino acids like L-glutamate in biological experiments. This is exemplified by 1-Acyl-7-nitroindolines, which are effective in submicrosecond release of such amino acids in aqueous solutions. The efficiency of photorelease is notably enhanced by attaching a benzophenone triplet-sensitizing antenna, as demonstrated in the synthesis and biological evaluation of L-glutamate precursors (Papageorgiou, Ogden, & Corrie, 2004).
Photophysical Properties in Organic Electronics
Research into the photophysical properties of compounds related to 1-Boc-5-formylindoline, such as boron-pyridyl-imino-isoindoline dyes, has shown that these compounds exhibit significant potential for applications in organic electronics. This includes enhancements in electron transport abilities and improved photophysical properties due to aryl fusion (Jin et al., 2020).
Synthesis of Enantioenriched Indolines
The kinetic resolution of 2-arylindolines (2,3-dihydroindoles) using N-tert-butoxycarbonyl (Boc) derivatives has been achieved, leading to the synthesis of enantioenriched N-Boc-2-arylindolines and 2,2-disubstituted indolines. This process has applications in producing secondary amine products with high enantiopurity, valuable in the synthesis of various pharmaceuticals and organic compounds (Choi et al., 2021).
N-Heterocycle Synthesis
1-Boc-5-formylindoline derivatives are instrumental in the synthesis of various N-heterocycles, like pyrrolidine, piperidine, and azepane types. These compounds are synthesized using a CpRu complex of chiral picolinic acid derivatives, showcasing a wide range of applicable N-substitutions. This has implications in natural product synthesis and pharmaceutical applications (Seki, Tanaka, & Kitamura, 2012).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 5-formyl-2,3-dihydroindole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-7-6-11-8-10(9-16)4-5-12(11)15/h4-5,8-9H,6-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXALJGGFHGKPIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619064 | |
Record name | tert-Butyl 5-formyl-2,3-dihydro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-5-formylindoline | |
CAS RN |
879887-32-8 | |
Record name | tert-Butyl 5-formyl-2,3-dihydro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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